REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([Cl:10])[C:7]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:6]([Cl:19])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:12]([O:11][C:7]1[C:6]([Cl:19])=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][C:8]=1[Cl:10])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2.3.4.5.6|
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Name
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|
Quantity
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7.2 g
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Type
|
reactant
|
Smiles
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COC(C1=CC(=C(C(=C1)Cl)OCC1=CC=CC=C1)Cl)=O
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Name
|
|
Quantity
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1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred for 30 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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carefully quenched by addition of 2N sodium hydroxide solution in water
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Type
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STIRRING
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Details
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After 20 minutes stirring the colour of the mixture
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Duration
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20 min
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Type
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FILTRATION
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Details
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The white precipitate was filtered off
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Type
|
DRY_WITH_MATERIAL
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Details
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the filtrate was dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was recrystallised from dichloromethane/hexane
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C=C(C=C1Cl)CO)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |